molecular formula C6H14N2O B1607776 (S)-2-(Piperazin-2-yl)ethanol CAS No. 660862-47-5

(S)-2-(Piperazin-2-yl)ethanol

Cat. No. B1607776
M. Wt: 130.19 g/mol
InChI Key: DSSFSAGQNGRBOR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Piperazin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Piperazin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Piperazin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

660862-47-5

Product Name

(S)-2-(Piperazin-2-yl)ethanol

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-[(2S)-piperazin-2-yl]ethanol

InChI

InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2/t6-/m0/s1

InChI Key

DSSFSAGQNGRBOR-LURJTMIESA-N

Isomeric SMILES

C1CN[C@H](CN1)CCO

SMILES

C1CNC(CN1)CCO

Canonical SMILES

C1CNC(CN1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A method for preparing each of the foregoing compounds is presented in the following examples. In general, however, the preparation is one wherein 2-(2-hydroxyethyl)-pyrazine (L. J. Kitchen and E. S. Hanson, Antibiot. Chemo., 73, 1838 (1951)) was reduced with H2 and PtO2 in MeOH to yield 2-(2-hydroxyethyl)piperazine (E. F. Rogers and H. J. Becker, U.S. Pat. No. 3,281,423 (1966)) which, in turn, was converted to the chloride. Ring closure in base afforded 1,4-diazabicyclo[ 3.2.1]octane which was acylated with ethylchloroformate to give 4-carbethoxy-1,4-diazabicyclo[ 3.2.1] octane or with diethylcarbamyl chloride to give 4-diethylcarbamyl-1,4-diazabicyclo[ 3.2.1] octane.
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